Head-to-Head Docking Comparison: Superior Predicted Affinity for MRSA Protease Targets 1ZI0 and 3VOB vs. Compound 2
In a direct computational head-to-head evaluation of three newly designed hydroxyquinoline derivatives, Antibacterial agent 163 (compound 1, sulfanilamide derivative) demonstrated a binding energy of -8.45 kcal/mol against the bacterial protease target 1ZI0, which was more favorable than the -5.26 kcal/mol observed for compound 2 (4-aminobenzoic acid derivative) against the same target [1]. Against target 3VOB, Antibacterial agent 163 achieved a binding energy of -7.68 kcal/mol, again surpassing compound 2's -5.15 kcal/mol [1].
| Evidence Dimension | Molecular docking binding energy (kcal/mol) |
|---|---|
| Target Compound Data | 1ZI0: -8.45 kcal/mol; 3VOB: -7.68 kcal/mol |
| Comparator Or Baseline | Compound 2 (4-aminobenzoic acid derivative): 1ZI0: -5.26 kcal/mol; 3VOB: -5.15 kcal/mol |
| Quantified Difference | 1ZI0: 3.19 kcal/mol more favorable; 3VOB: 2.53 kcal/mol more favorable |
| Conditions | In silico molecular docking simulation against bacterial protein targets PDB ID: 1ZI0 and 3VOB [1] |
Why This Matters
The 3.19 kcal/mol more favorable binding energy translates to a substantially higher predicted binding probability, making Antibacterial agent 163 a demonstrably more suitable candidate than compound 2 for experiments targeting these specific MRSA proteases.
- [1] Riaz F, Hossain MS, Roney M, Ali Y, Qureshi S, Muhammad R, Moshawih S, Abd Hamid S, Seidel V, Rashid H, Ming LC. Evaluation of potential bacterial protease inhibitor properties of selected hydroxyquinoline derivatives: an in silico docking and molecular dynamics simulation approach. J Biomol Struct Dyn. 2023 Nov;41(19):9756-9769. doi: 10.1080/07391102.2022.2146200. PMID: 36399018. View Source
